2-Cyclopentyl-2-methylpropanoic acid

Overview

Description

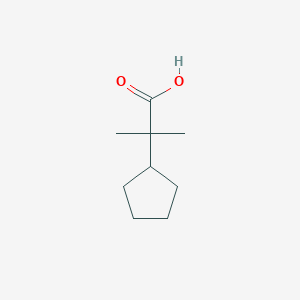

“2-Cyclopentyl-2-methylpropanoic acid” is a chemical compound with the linear formula C9H16O2 . It has a molecular weight of 156.227 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “2-Cyclopentyl-2-methylpropanoic acid” is represented by the linear formula C9H16O2 . The InChI code for this compound is 1S/C9H16O2/c1-9(2,8(10)11)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,10,11) .

Physical And Chemical Properties Analysis

“2-Cyclopentyl-2-methylpropanoic acid” is a liquid at room temperature . It has a molecular weight of 156.227 . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Metabolism and Toxicity Studies

One study investigated the metabolism leading to male rat reprotoxicity of cyclamen aldehyde, which is structurally related to cyclopentyl compounds. The study focused on the species-specific metabolism and its implications for human health. The metabolite p-isopropyl-benzoic-acid (p-iPBA) was found to be linked to adverse effects on sperm maturation in rats, with significant species differences observed in the metabolism of this compound across rats, rabbits, and humans. This indicates a species-specific metabolic fate linked to the toxicity of related compounds in male rats, which may not be relevant to humans due to the lack of metabolite accumulation in human hepatocytes, suggesting a lower vulnerability to hepatic and testicular toxicity (Natsch, Nordone, Adamson, & Laue, 2021).

Jasmonic Acid and Derivatives

Jasmonic acid (JA) and its derivatives, which are structurally related to cyclopentanone compounds like 2-Cyclopentyl-2-methylpropanoic acid, have been extensively reviewed for their synthesis, usage, and biological activities. This review covers the potential therapeutic applications of JA and its derivatives in medicinal chemistry, highlighting their roles as drugs and prodrugs. The research on JA and its derivatives continues to be a major interest, with innovations offering hope for the development of new therapeutics in related fields (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

Synthesis and Characterization of Derivatives

The synthesis and characterization of various cyclopentanone derivatives have been explored in research. These studies focus on the potential activity and benefits of such compounds, including their analgesic, anti-inflammatory, and antiplatelet activities. One example is the investigation into a novel salicylic acid derivative as a potential alternative compound to substitute conventional medications, indicating the versatility and potential of cyclopentanone derivatives in drug development (Tjahjono et al., 2022).

Environmental Applications

Cyclopentane and its derivatives have been reviewed for their potential in environmental applications, such as the desalination process using cyclopentane hydrates. This systematic review covers all required fundamental data, such as multiphase equilibria data, kinetics, and physical properties, to develop an effective and sustainable desalination process. The research suggests that cyclopentane hydrate-based desalination could be a promising solution, operating under normal atmospheric pressure with lower operation energies required (Ho-Van et al., 2019).

properties

IUPAC Name |

2-cyclopentyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2,8(10)11)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQSUMKPOXEXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentyl-2-methylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1454872.png)

![Thieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1454876.png)